molecular formula C14H19FN2O6S B2890491 4-(2,3,4-Trimethoxybenzoyl)piperazine-1-sulfonyl fluoride CAS No. 2411217-59-7

4-(2,3,4-Trimethoxybenzoyl)piperazine-1-sulfonyl fluoride

Cat. No.: B2890491
CAS No.: 2411217-59-7
M. Wt: 362.37
InChI Key: PSILKUBBVQGOOL-UHFFFAOYSA-N
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Description

4-(2,3,4-Trimethoxybenzoyl)piperazine-1-sulfonyl fluoride is a chemical compound that features a piperazine ring substituted with a 2,3,4-trimethoxybenzoyl group and a sulfonyl fluoride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3,4-Trimethoxybenzoyl)piperazine-1-sulfonyl fluoride typically involves the reaction of 2,3,4-trimethoxybenzoic acid with piperazine, followed by sulfonylation with a sulfonyl fluoride reagent. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the sulfonyl fluoride group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-(2,3,4-Trimethoxybenzoyl)piperazine-1-sulfonyl fluoride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines or alcohols.

    Oxidation and Reduction:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include bases like triethylamine, nucleophiles such as amines, and oxidizing or reducing agents depending on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions may produce sulfone derivatives.

Mechanism of Action

The mechanism of action of 4-(2,3,4-Trimethoxybenzoyl)piperazine-1-sulfonyl fluoride involves its interaction with molecular targets such as enzymes. The sulfonyl fluoride group can act as an electrophile, reacting with nucleophilic residues in the active site of enzymes, leading to enzyme inhibition. This mechanism is similar to that of other sulfonyl fluoride-containing compounds used as enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,3,4-Trimethoxybenzoyl)piperazine-1-sulfonyl fluoride is unique due to the presence of both the 2,3,4-trimethoxybenzoyl and sulfonyl fluoride groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

4-(2,3,4-trimethoxybenzoyl)piperazine-1-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O6S/c1-21-11-5-4-10(12(22-2)13(11)23-3)14(18)16-6-8-17(9-7-16)24(15,19)20/h4-5H,6-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSILKUBBVQGOOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)F)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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